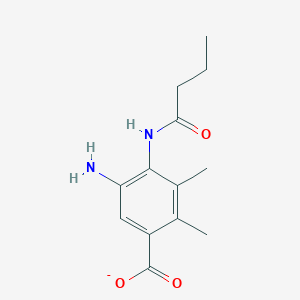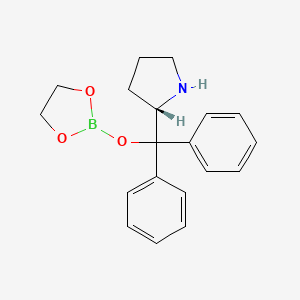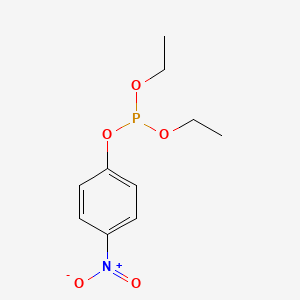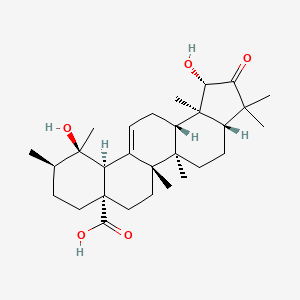
Rubuminatus B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubuminatus B is a nortriterpene compound isolated from the roots of the plant Rubus innominatus S. Moore . It features a distinctive contracted five-membered A-ring ursane-type skeleton . This compound, along with Rubuminatus A, is part of a group of triterpenes known for their unique structural characteristics and potential biological activities .
Preparation Methods
Rubuminatus B is typically isolated from the roots of Rubus innominatus using various chromatographic techniques. The extraction process involves the use of silica gel column chromatography, Sephadex LH-20 column chromatography, MCI gel column chromatography, and ODS column chromatography . The compound is then purified using semi-preparative high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity this compound for further study and application.
Chemical Reactions Analysis
Rubuminatus B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .
Scientific Research Applications
Rubuminatus B has been studied for its potential anti-inflammatory properties. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages . This suggests that this compound may have therapeutic potential in treating inflammatory diseases. Additionally, its unique structure makes it a valuable compound for studying the structure-activity relationships of triterpenes .
Mechanism of Action
The mechanism of action of Rubuminatus B involves its interaction with molecular targets involved in the inflammatory response. It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways in macrophages . This inhibition is likely due to the compound’s ability to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of inflammatory genes .
Comparison with Similar Compounds
Rubuminatus B is structurally similar to other ursane-type triterpenes, such as ursolic acid and oleanolic acid . its unique five-membered A-ring distinguishes it from these compounds . This structural difference may contribute to its distinct biological activities. Other similar compounds include Rubuminatus A, which shares the same ursane-type skeleton but differs in its functional groups .
Properties
Molecular Formula |
C29H44O5 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-1,11-dihydroxy-3,3,5a,5b,10,11,13b-heptamethyl-2-oxo-1,3a,4,5,6,7,8,9,10,11a,13,13a-dodecahydrocyclopenta[a]chrysene-7a-carboxylic acid |
InChI |
InChI=1S/C29H44O5/c1-16-10-13-29(23(32)33)15-14-25(4)17(20(29)28(16,7)34)8-9-19-26(25,5)12-11-18-24(2,3)21(30)22(31)27(18,19)6/h8,16,18-20,22,31,34H,9-15H2,1-7H3,(H,32,33)/t16-,18+,19+,20-,22-,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
POCWRVXNEZTNFG-DHPJYEEJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
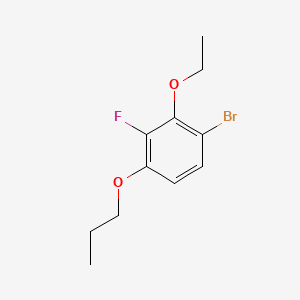
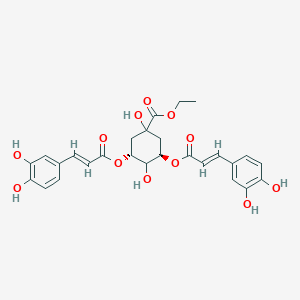
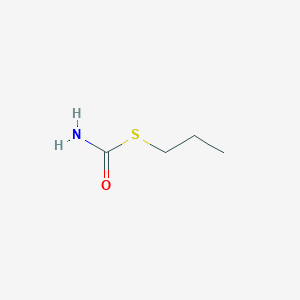
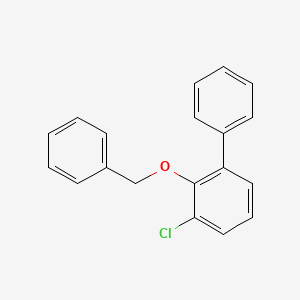
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
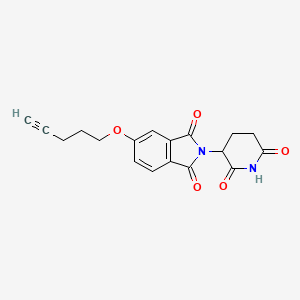
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)

